Technical Guide: Synthesis and Characterization of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine
Technical Guide: Synthesis and Characterization of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of the biphenyl amine derivative, 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine. This compound holds potential as a scaffold in medicinal chemistry and materials science due to its structural motifs. This guide details a probable synthetic pathway, experimental protocols, and expected characterization data.
Introduction
4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine (CAS No. 400746-75-0) is a biphenyl derivative featuring a benzyloxy group and an amine substituent on different phenyl rings.[1] The biphenyl scaffold is a common feature in many biologically active compounds and functional materials. The presence of the amine and benzyloxy groups offers sites for further functionalization, making it a valuable building block in synthetic chemistry. Structurally related substituted diphenylamines have been investigated as potential anticancer agents, suggesting possible avenues for biological evaluation of this compound.[2][3]
Compound Properties:
| Property | Value |
| CAS Number | 400746-75-0[1] |
| Molecular Formula | C₁₉H₁₇NO[1] |
| Molecular Weight | 275.35 g/mol [1] |
Synthetic Pathway
A highly efficient and versatile method for the synthesis of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine is a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by a Buchwald-Hartwig amination. This approach allows for the controlled formation of the biphenyl core and the subsequent introduction of the amine group.
An alternative, and potentially more direct route, is the Suzuki-Miyaura coupling of an amine-bearing boronic acid derivative with a benzyloxy-substituted aryl halide. This guide will focus on the first approach due to the commercial availability of the starting materials.
Figure 1: Proposed two-step synthesis of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthetic route. These are based on established and widely used methodologies for Suzuki-Miyaura coupling and nitro group reduction.
Synthesis of 4'-(Benzyloxy)-2-nitro-1,1'-biphenyl (Suzuki-Miyaura Coupling)
This procedure outlines the palladium-catalyzed cross-coupling of 1-bromo-4-(benzyloxy)benzene with 2-nitrophenylboronic acid.
Materials:
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1-bromo-4-(benzyloxy)benzene
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2-nitrophenylboronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃) or other suitable phosphine ligand
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Potassium carbonate (K₂CO₃) or other suitable base
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Toluene and Water (solvent system)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(benzyloxy)benzene (1.0 eq), 2-nitrophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
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Add potassium carbonate (2.0 eq).
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Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
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Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
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Heat the reaction mixture to reflux (approximately 80-110 °C) and stir vigorously for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4'-(benzyloxy)-2-nitro-1,1'-biphenyl.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Synthesis of 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine (Nitro Group Reduction)
This procedure describes the reduction of the nitro group of the intermediate to the corresponding amine.
Materials:
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4'-(Benzyloxy)-2-nitro-1,1'-biphenyl
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)
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Concentrated hydrochloric acid (HCl)
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Ethanol or Ethyl acetate (solvent)
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Sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask, dissolve 4'-(benzyloxy)-2-nitro-1,1'-biphenyl (1.0 eq) in ethanol or ethyl acetate.
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Add tin(II) chloride dihydrate (4.0-5.0 eq).
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Carefully add concentrated hydrochloric acid dropwise while stirring.
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Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and carefully neutralize by adding a saturated solution of sodium bicarbonate until the pH is basic (pH 8-9).
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine.
Characterization Data (Predicted)
As no explicit experimental data for 4'-(Benzyloxy)-[1,1'-biphenyl]-2-amine has been found in the searched literature, the following characterization data is predicted based on the analysis of structurally similar compounds.
| Technique | Expected Observations |
| Appearance | Off-white to pale yellow solid. |
| Melting Point | Expected to be in the range of 100-150 °C, based on similar biphenyl amines. |
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), benzylic protons (singlet, δ ~5.1 ppm), amine protons (broad singlet, δ ~3.5-4.5 ppm). |
| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), benzylic carbon (δ ~70 ppm). |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 276.13. |
| FT-IR (cm⁻¹) | N-H stretching (3300-3500), C-H aromatic (3000-3100), C-O stretching (~1240), C-N stretching (~1300). |
Potential Biological Significance and Signaling Pathways
While there is no direct research on the biological activity of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine, the broader class of substituted biphenyl and diphenylamine compounds has been investigated for various therapeutic applications.
Notably, some 2,4'-bis-substituted diphenylamine derivatives have been synthesized and evaluated as potential epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for anticancer therapy.[2][3] The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers.
Figure 3: Simplified EGFR signaling pathway and the potential point of inhibition by biphenyl amine derivatives.
The structural similarity of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine to these known EGFR inhibitors suggests that it could be a candidate for investigation in this area. Further derivatization of the amine and benzyloxy groups could lead to the development of more potent and selective inhibitors.
